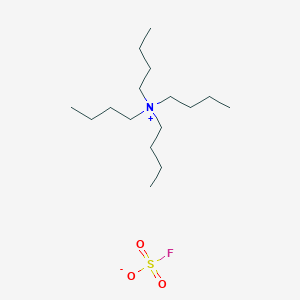

Tetrabutylammonium fluorosulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrabutylammonium fluorosulfate is a useful research compound. Its molecular formula is C16H36FNO3S and its molecular weight is 341.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

TBASF is primarily utilized in organic synthesis, particularly for the generation of carbon-fluorine (C–F) bonds. The compound serves as a source of fluoride ions, which are crucial in various reactions such as nucleophilic substitutions and deprotection strategies.

Key Applications:

- Fluorination Reactions: TBASF is employed in the fluorination of various substrates, including benzyl bromides and aryl halides. Its ability to facilitate the transfer of fluoride ions makes it an effective reagent for introducing fluorine into organic molecules .

- Synthesis of Fluorinated Compounds: The compound has been used to synthesize fluorinated pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance biological activity and stability .

Catalysis

In catalytic applications, TBASF acts as a catalyst or co-catalyst in several chemical reactions. Its unique properties allow it to stabilize reactive intermediates and enhance reaction rates.

Notable Catalytic Applications:

- Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: TBASF is integral to SuFEx reactions, which involve the formation of sulfur-fluoride bonds. This chemistry is valuable for constructing diverse linkers in organic synthesis, particularly for drug discovery and materials science .

- Late-Stage Functionalization: The compound has been utilized in late-stage functionalization processes, enabling rapid modifications of complex molecules without extensive purification steps .

Radiochemistry

TBASF has found applications in radiochemistry, particularly in the development of radiolabeled compounds for positron emission tomography (PET) imaging.

Applications in Radiochemistry:

- Synthesis of Aryl Fluorosulfates: TBASF is used to create aryl fluorosulfates that can be labeled with radioactive isotopes, facilitating their use as imaging agents in PET scans. These compounds exhibit high stability under physiological conditions, making them suitable for biological studies .

- 18F-Radiolabeling Processes: Recent advancements have demonstrated the utility of TBASF in ultrafast 18F-radiolabeling methods, allowing for efficient preparation of radiotracers for medical imaging .

Case Studies

To illustrate the practical applications of TBASF, several case studies highlight its effectiveness:

化学反応の分析

Fluoride Exchange with Difluorotriphenylsilicate (TBAT)

In MeCN, degenerate fluoride exchange between tetrabutylammonium fluorosulfate (ARSF) and tetra-n-butylammonium difluorotriphenylsilicate (TBAT) proceeds via two competing pathways :

-

Dissociative pathway : Fluoride dissociates from TBAT to form free TBAF, which then transfers fluoride to ARSF.

-

Direct pathway : Fluoride transfers directly from the [Ph₃SiF₂⁻] anion in TBAT to ARSF without dissociation.

Key findings:

-

The exchange rate in MeCN is slow, approaching the detection limits of NMR timescales .

-

Addition of exogenous fluorotriphenylsilane (FTPS) nearly fully inhibits the exchange, confirming a predominantly dissociative mechanism under standard conditions .

-

At 335 K, decomposition occurs, generating FTPS, [FSO₂O⁻][nBu₄N⁺], and SO₂F₂, which progressively inhibits the reaction .

Reaction with Benzyl Bromide (BzBr)

This compound participates in fluorination reactions via dissociative fluoride release from TBAT :

-

In MeCN-d₃, TBAT reacts with BzBr to yield benzyl fluoride (BzF).

-

The reaction exhibits progressive autoinhibition due to FTPS byproduct accumulation.

| Condition | Initial Rate (M⁻¹s⁻¹) | Inhibition Mechanism |

|---|---|---|

| Without exogenous FTPS | 6.7×10−2 | FTPS accumulation reduces rate |

| With exogenous FTPS (140 mM) | 4×10−5 | Direct pathway suppression |

Solvent-Dependent Reactivity

-

In THF : No detectable exchange occurs between ARSF and TBAT at NMR timescales .

-

In MeCN : Exchange is slow but measurable, with kexchange≈10−5–10−4 M⁻¹s⁻¹ .

Role of Additives

-

2,6-di-tert-butylpyridine and molecular sieves : Stabilize exchange rates by scavenging water and suppressing FTPS-induced decomposition .

-

Water : Accelerates decomposition and increases exchange rates in THF .

Decomposition Pathways

At elevated temperatures (335 K), this compound undergoes decomposition, producing:

This decomposition inhibits fluoride transfer kinetics over time.

Kinetic Partitioning

The balance between dissociative (kF) and direct (kd) fluoride transfer pathways depends on:

-

Solvent polarity : MeCN favors dissociation over THF.

-

FTPS concentration : Higher FTPS suppresses the dissociative pathway.

-

Temperature : Elevated temperatures accelerate decomposition, altering partitioning .

Comparative Reactivity

| Parameter | TBAT + ARSF in MeCN | TBAT + FTPS in THF |

|---|---|---|

| Exchange rate | Slow (10−5 M⁻¹s⁻¹) | Rapid (>10−2 M⁻¹s⁻¹) |

| Dominant mechanism | Dissociative | Direct + Dissociative |

| Inhibition by FTPS | Strong | Minimal |

特性

CAS番号 |

88504-81-8 |

|---|---|

分子式 |

C16H36FNO3S |

分子量 |

341.5 g/mol |

InChI |

InChI=1S/C16H36N.FHO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H,2,3,4)/q+1;/p-1 |

InChIキー |

OGVMFPTXLRFNIQ-UHFFFAOYSA-M |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)F |

正規SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)F |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。